Methscopolamine bromide

Neuroscience Behavioral Pharmacology Blood-Brain Barrier

Researchers requiring a peripherally-restricted muscarinic antagonist to eliminate confounding CNS effects face limited options with verified BBB exclusion. Methscopolamine bromide (CAS 155-41-9), a quaternary ammonium derivative of scopolamine, resolves this through its permanent cationic charge that fundamentally restricts brain penetration. • CNS Exclusion: Unlike scopolamine or atropine, shows no disruption of visual/auditory discrimination in rodent models at equivalent doses. • Receptor Profile: High-affinity pan-mAChR antagonist (M1-M5 Kd = 0.22-0.37 nM) with preference for M1/M3 over M2 subtypes. • Supply Assurance: FDA-approved API with active DMFs; standard >98% purity; ambient shipping; available from milligram to bulk scale.

Molecular Formula C18H24BrNO4
Molecular Weight 398.3 g/mol
CAS No. 155-41-9
Cat. No. B1676482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethscopolamine bromide
CAS155-41-9
SynonymsBromide, N-Methylscopolamine
DD 234
DD-234
DD234
Hyoscine Methiodide
Hyoscine Methobromide
Iodide, N-Methylscopolamine
Methiodide, Hyoscine
Methobromide, Hyoscine
Methscopolamine
Methylbromide, Scopolamine
Methylchloride, N-Methylscopolamine
Methylscopolamine Nitrate
Methylscopolammonium Methylsulfate
Methylsulfate, Methylscopolammonium
Methylsulfate, N-Methylscine
Methylsulfate, N-Methylscopolamine
N Methylscine Methylsulfate
N Methylscopolamine
N Methylscopolamine Bromide
N Methylscopolamine Iodide
N Methylscopolamine Methylchloride
N Methylscopolamine Methylsulfate
N Methylscopolamine Nitrate
N-Methylscine Methylsulfate
N-Methylscopolamine
N-Methylscopolamine Bromide
N-Methylscopolamine Iodide
N-Methylscopolamine Methylchloride
N-Methylscopolamine Methylsulfate
N-Methylscopolamine Nitrate
Nitrate, Methylscopolamine
Nitrate, N-Methylscopolamine
Scopolamine Methylbromide
Skopyl
Ulix
Molecular FormulaC18H24BrNO4
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C
InChIInChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1
InChIKeyCXYRUNPLKGGUJF-OZVSTBQFSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methscopolamine Bromide: Peripheral Muscarinic Antagonist


Methscopolamine bromide (CAS 155-41-9), also known as scopolamine methylbromide, is a synthetic quaternary ammonium derivative of the tropane alkaloid scopolamine [1]. As a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), it blocks the actions of acetylcholine at these sites, primarily at M1, M2, and M3 receptor subtypes [1]. The addition of a methyl group to the nitrogen atom of scopolamine creates a permanent positive charge on the molecule [2]. This quaternary ammonium structure is the critical feature that profoundly alters its physicochemical and pharmacokinetic properties compared to its tertiary amine parent, most notably by conferring a limited ability to cross the blood-brain barrier [1][3]. Methscopolamine bromide is the most common salt form used in oral pharmaceutical products and is available as a generic active pharmaceutical ingredient (API) [1]. Its primary approved clinical indication is as an adjunctive therapy for the treatment of peptic ulcer disease, although it is not effective in promoting ulcer healing or preventing recurrence [4]. In research settings, it is widely utilized as a peripherally selective muscarinic ligand to study receptor dynamics and signaling pathways without the confounding central nervous system effects associated with tertiary amine anticholinergics [1].

Why Methscopolamine Bromide Over Other Anticholinergics


Substitution of methscopolamine bromide with its parent compound, scopolamine hydrobromide, or with other anticholinergic agents like atropine or butylscopolamine, is scientifically unjustified due to profound differences in central nervous system (CNS) penetration, peripheral potency, and receptor subtype selectivity [1][2]. Methscopolamine bromide's defining quaternary ammonium structure fundamentally limits its ability to cross the blood-brain barrier, resulting in a peripheral pharmacological profile that is distinct from the centrally-active scopolamine and atropine [1][3]. This structural feature is not shared by all quaternary anticholinergics to the same degree; for example, direct comparisons with butylscopolamine bromide reveal differences in oral bioavailability and therapeutic application [2]. Furthermore, while all agents in this class antagonize muscarinic receptors, their binding affinities for specific mAChR subtypes (M1, M2, M3) and resultant physiological effects vary . Therefore, the selection of methscopolamine bromide over an analog is a critical decision point in both research and clinical settings, as it dictates whether the resulting data or therapeutic effect will be free from confounding CNS-mediated side effects and whether the intended peripheral target engagement will be achieved with the expected potency and duration. The following quantitative evidence delineates these critical points of differentiation.

Methscopolamine Bromide: Quantitative Comparison with Analogs


CNS Penetration and Peripheral Selectivity

Methscopolamine bromide (methylscopolamine) demonstrates a marked lack of central nervous system activity compared to its parent compound, scopolamine hydrobromide. In a rodent behavioral study, scopolamine hydrobromide significantly disrupted visual and auditory discrimination performance, whereas methscopolamine bromide did not disrupt performance in these tasks [1]. This peripheral selectivity is further quantified in a passive avoidance study, where the potency to impair memory retention (a central effect) was ranked: scopolamine > atropine >> methylscopolamine ≥ methylatropine [2]. The quaternary ammonium structure of methscopolamine bromide prevents it from crossing the blood-brain barrier, a property confirmed by patents [3].

Neuroscience Behavioral Pharmacology Blood-Brain Barrier

Gastrointestinal Absorption and Bioavailability

Methscopolamine bromide, as a quaternary ammonium derivative of scopolamine, exhibits a distinct gastrointestinal absorption profile compared to other quaternary anticholinergics. The FDA label for methscopolamine bromide states that the total absorption of quaternary ammonium derivatives of alkaloids is 10-25% [1]. A comparative clinical study in healthy volunteers found that less than 10% of an oral dose of methylscopolamine is absorbed from the gastrointestinal tract, while the absorption of butylscopolamine is even lower ("probably only very little") [2]. This low and variable oral bioavailability is a class characteristic but with inter-drug variation, and it defines the therapeutic use of these agents for local gastrointestinal effects rather than for achieving systemic concentrations.

Pharmacokinetics Gastroenterology Oral Bioavailability

Duration of Peripheral Action

The quaternary ammonium structure of methscopolamine bromide not only limits CNS penetration but also contributes to a longer duration of action compared to non-quaternary analogs like scopolamine hydrobromide . This is attributed to its resistance to metabolism and elimination pathways that readily clear tertiary amines. The FDA label confirms that following oral administration, drug effects appear in about one hour and persist for 4 to 6 hours [1].

Pharmacodynamics Therapeutic Duration Drug Metabolism

Muscarinic Subtype Selectivity: M1 and M3

Methscopolamine bromide demonstrates a binding preference for specific muscarinic acetylcholine receptor (mAChR) subtypes. It has a higher affinity for M1 and M3 receptors than for M2 receptors . This profile is distinct from other anticholinergics like pirenzepine (which is highly M1-selective) and may contribute to its specific therapeutic effects in gastrointestinal disorders, where M1 and M3 receptors are prominent.

Receptor Pharmacology Binding Affinity Selectivity

Key Applications of Methscopolamine Bromide


Peripheral Antagonism in Behavioral Neuroscience

In behavioral studies where the goal is to isolate peripheral muscarinic receptor-mediated effects, methscopolamine bromide is the preferred tool compound. Direct evidence from a comparative study demonstrates that while scopolamine hydrobromide (a centrally-acting agent) disrupts visual and auditory discrimination in rats, methscopolamine bromide does not, even at equivalent doses [1]. This allows researchers to attribute any observed behavioral changes to peripheral mechanisms, avoiding the confounding influence of sedation, memory impairment, or other CNS effects that are common with tertiary amine anticholinergics.

Targeted Gastrointestinal Delivery Formulations

The poor and variable oral absorption of methscopolamine bromide (less than 10% [1]), a characteristic shared by butylscopolamine, makes it an ideal candidate for formulation strategies aimed at maximizing local gastrointestinal effects. Patents describe compositions combining methscopolamine bromide with other agents for the treatment of gastrointestinal disorders, specifically leveraging its antispasmodic and acid-reducing actions at the site of the gut [2]. Its quaternary structure ensures that the majority of the drug remains in the GI tract, acting locally on enteric muscarinic receptors, which is a key advantage for developing targeted oral therapies with minimal systemic exposure and CNS side effects.

In Vitro Muscarinic Subtype Studies

Methscopolamine bromide's reported higher affinity for M1 and M3 receptor subtypes over M2 receptors makes it a valuable pharmacological tool in vitro [1]. In receptor binding assays or functional studies using recombinant receptors or isolated tissue preparations, it can be used to differentiate between M2- and M1/M3-mediated responses. For example, its use in combination with more selective antagonists allows for the dissection of complex muscarinic signaling pathways in tissues like the gastrointestinal smooth muscle or exocrine glands, where multiple mAChR subtypes are co-expressed.

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